Product packaging for 1-Isocyanato-2-methylprop-1-ene(Cat. No.:CAS No. 28705-49-9)

1-Isocyanato-2-methylprop-1-ene

Cat. No.: B2975956
CAS No.: 28705-49-9
M. Wt: 97.117
InChI Key: QLUPVIHDWXIQBU-UHFFFAOYSA-N
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Description

1-Isocyanato-2-methylprop-1-ene is a specialized organic compound that merges the high electrophilicity of an isocyanate group (-N=C=O) with the versatile reactivity of an unsaturated alkene chain . This unique structure makes it a valuable bifunctional building block in advanced materials science and synthetic organic chemistry. The electrophilic carbon of the isocyanate group is highly susceptible to nucleophilic attack, allowing the compound to readily form urethane linkages with alcohols and polyols, and urea linkages with amines . This reactivity is central to its application in developing novel polyurethane-based polymers, coatings, and adhesives with tailored properties . Concurrently, the alkene functionality provides an orthogonal reactive handle, enabling participation in thiol-ene reactions, polymerizations, or other functionalization strategies via the double bond. This dual reactivity is particularly valuable for creating cross-linked polymer networks or for post-polymerization modifications to introduce specific characteristics into a material . Researchers can leverage this compound in the synthesis of sophisticated macromolecular structures, such as hydrogels for biomedical applications, high-performance coatings with enhanced durability, and as a key component in multi-component reactions (MCRs) to efficiently generate diverse libraries of complex molecules, including urea derivatives . It is critical to handle this reagent with extreme care. Isocyanates are recognized respiratory and skin sensitizers, and their high reactivity necessitates the use of appropriate personal protective equipment (PPE) and engineering controls in a well-ventilated fume hood . This product is intended for use by qualified laboratory professionals and is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO B2975956 1-Isocyanato-2-methylprop-1-ene CAS No. 28705-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-2-methylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-5(2)3-6-4-7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUPVIHDWXIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN=C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 1 Isocyanato 2 Methylprop 1 Ene

Electronic Properties and Reactivity Profile of the Isocyanate Functional Group

The isocyanate group is characterized by a highly electrophilic carbon atom, which is double-bonded to both a nitrogen and an oxygen atom. This arrangement results in a significant partial positive charge on the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.commdpi.com The reactivity of the isocyanate group can be influenced by the nature of its substituent. In the case of 1-isocyanato-2-methylprop-1-ene, the vinyl group is an electron-donating group, which might slightly decrease the reactivity of the isocyanate compared to isocyanates with electron-withdrawing substituents. rsc.orgscispace.com However, the conjugated system can also play a role in stabilizing transition states.

The presence of the vinyl group also introduces the possibility of reactions at the double bond, such as polymerization. The bifunctional nature of this compound allows for selective reactions at either the isocyanate or the vinyl group, or simultaneous reactions involving both, leading to the formation of complex polymer structures.

Nucleophilic Addition Reactions to the Isocyanate Group

The most characteristic reaction of isocyanates is the nucleophilic addition to the electrophilic carbon atom of the N=C=O group. masterorganicchemistry.com This reaction proceeds via a two-step mechanism, starting with the attack of the nucleophile on the carbonyl carbon, followed by proton transfer. rsc.org

Isocyanates readily react with alcohols and polyols to form urethanes (also known as carbamates). This reaction is of significant industrial importance for the production of polyurethanes. scispace.comresearchgate.net The reaction of this compound with an alcohol would proceed through the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. researchgate.net This reaction is often catalyzed by metal complexes or tertiary amines. scispace.com When an excess of the isocyanate is used, the initially formed urethane (B1682113) can further react to form an allophanate. mdpi.com

The reaction of isocyanates with primary or secondary amines is a rapid and exothermic process that yields substituted ureas. commonorganicchemistry.comresearchgate.net This reaction is generally faster than the reaction with alcohols. The mechanism involves the nucleophilic attack of the amine's nitrogen on the isocyanate's carbonyl carbon. commonorganicchemistry.com The resulting urea (B33335) can further react with another molecule of isocyanate to form a biuret, particularly at elevated temperatures.

The reaction of this compound with water also leads to the formation of a urea. The initial reaction with water forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then rapidly react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. researchgate.net

Allophanates are formed from the reaction of a urethane with an additional isocyanate molecule. This reaction typically requires elevated temperatures or specific catalysts and results in branching or cross-linking in polyurethane systems. mdpi.com

Carbodiimide formation from isocyanates can occur at high temperatures or in the presence of specific catalysts, such as phospholene oxides. This reaction involves the dimerization of two isocyanate groups with the elimination of a molecule of carbon dioxide. The resulting carbodiimides are themselves reactive species that can undergo further reactions.

Cycloaddition and Polymerization Involving the Isocyanate Group

The isocyanate group can participate in various cycloaddition and polymerization reactions, leading to the formation of cyclic structures and polymers. libretexts.org

In the presence of suitable catalysts, isocyanates can undergo cyclotrimerization to form highly stable, six-membered heterocyclic structures known as isocyanurates. lookchem.comresearchgate.net This reaction is a type of polymerization and is highly exothermic. rsc.org A variety of catalysts can be employed, including bases, metal alkoxides, and certain organometallic compounds. researchgate.net The resulting polyisocyanurate structures exhibit excellent thermal stability. rsc.orgresearchgate.net The cyclotrimerization of this compound would lead to a trifunctional isocyanurate ring with three pendant 2-methylprop-1-enyl groups.

Polyaddition Reactions

The isocyanate functional group is well-known for its ability to undergo polyaddition reactions, most notably in the formation of polyurethanes. gsa.ac.uk This reactivity is also applicable to α,β-unsaturated isocyanates like this compound. The presence of the vinyl group introduces the possibility of polymerization through either the isocyanate functionality or the carbon-carbon double bond, leading to polymers with different backbone structures.

One significant mode of polymerization for vinyl isocyanates is anionic polymerization. nih.govresearchgate.netresearchgate.net This process is typically initiated by a nucleophile, such as an organometallic compound or a strong base, which attacks the electrophilic carbon of the isocyanate group. The resulting amidate anion can then propagate by adding to another monomer molecule. The polymerization can be controlled to produce polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net The general mechanism for the anionic polymerization of a vinyl isocyanate is depicted below:

Table 1: General Mechanism of Anionic Polymerization of a Vinyl Isocyanate

StepDescription
Initiation A nucleophilic initiator (Nu⁻) attacks the carbonyl carbon of the isocyanate group, forming an amidate anion.
Propagation The amidate anion attacks the carbonyl carbon of another monomer molecule, extending the polymer chain.
Termination The polymerization can be terminated by the introduction of a proton source or other quenching agents.

It is important to note that the presence of the α,β-unsaturation can influence the reactivity and potentially lead to side reactions, although polymerization through the isocyanate group is generally favored under anionic conditions. The resulting polymers contain reactive vinyl groups as side chains, which could be further functionalized.

Furthermore, isocyanates are known to be used in the synthesis of polyurethanes through polyaddition with polyols. gsa.ac.uk While this compound is a monoisocyanate, it could potentially be used as a chain terminator or to introduce vinyl functionality into a polyurethane backbone when copolymerized with diisocyanates. Some polymers containing isocyanate monomers have been identified for use in various applications, including as additives in construction materials and in sealants. libretexts.orgindustrialchemicals.gov.au

Reactivity of the Carbon-Carbon Double Bond in this compound

The carbon-carbon double bond in this compound is electron-rich and thus susceptible to attack by electrophiles and radicals. It also participates in pericyclic reactions.

Alkenes readily undergo electrophilic addition reactions, where an electrophile adds across the double bond. science-revision.co.uk In the case of this compound, the isocyanate group, being electron-withdrawing, influences the regioselectivity of these additions.

A classic example of an electrophilic addition is the reaction with hydrogen halides (hydrohalogenation). pressbooks.pub The reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The proton from the hydrogen halide adds to the carbon atom of the double bond that results in the formation of the more stable carbocation. For this compound, the addition of a proton to the α-carbon would lead to a tertiary carbocation, which is more stable than the secondary carbocation that would be formed by protonation of the β-carbon. The subsequent attack of the halide ion on the carbocation yields the final product.

Another important electrophilic addition is the addition of halogens (halogenation). libretexts.org This reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack of the halide ion, resulting in anti-addition. libretexts.org

Table 2: Electrophilic Addition Reactions of this compound

ReactantProductReaction Type
H-X (e.g., HBr, HCl)1-Isocyanato-1-halo-2-methylpropaneHydrohalogenation
X₂ (e.g., Br₂, Cl₂)1-Isocyanato-1,2-dihalo-2-methylpropaneHalogenation

The electron-withdrawing nature of the isocyanate group can decrease the nucleophilicity of the double bond, potentially making these reactions slower compared to simple alkenes. The halogenation of the α-carbon of aldehydes and ketones can occur under acidic or basic conditions, proceeding through enol or enolate intermediates, respectively. pressbooks.pub While not a direct electrophilic addition to the double bond, it highlights the influence of carbonyl-like groups on adjacent positions.

The carbon-carbon double bond of this compound can also participate in radical reactions. Free radical polymerization is a common reaction for vinyl monomers, proceeding through initiation, propagation, and termination steps. rug.nlfujifilm.com An initiator, such as a peroxide or an azo compound, generates a free radical which then adds to the double bond of the monomer. This creates a new radical that can add to another monomer, propagating the polymer chain.

The radical polymerization of this compound would lead to a polymer with a saturated carbon backbone and pendant isocyanato-methyl groups. The high reactivity of the isocyanate group might lead to cross-linking or other side reactions, depending on the reaction conditions. The use of controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), could potentially offer better control over the polymerization process. fujifilm.com The synthesis of polymers from isopropenyl-α,α-dimethylbenzyl isocyanate via emulsion polymerization has been described, highlighting the utility of radical polymerization for this class of monomers. google.com

Radical cyclization reactions are another possibility for α,β-unsaturated isocyanates. rsc.org Intramolecular radical addition to the isocyanate group or the double bond could lead to the formation of heterocyclic structures. For instance, radical-induced cyclization reactions have been utilized to construct aromatic rings. rsc.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.gov this compound, with its conjugated system of a double bond and an isocyanate group, can participate in several types of pericyclic reactions.

Cycloaddition Reactions:

[4+2] Cycloadditions (Diels-Alder Reactions): The α,β-unsaturated isocyanate can act as a dienophile in Diels-Alder reactions with conjugated dienes. The isocyanate group activates the double bond for this reaction. These reactions are valuable for the synthesis of six-membered rings. rsc.orgacs.orgnih.gov

[2+2] Cycloadditions: The reaction of the carbon-carbon double bond with another alkene (photochemically) or with a ketene (B1206846) (thermally) can lead to the formation of cyclobutane (B1203170) derivatives. researchtrends.netyoutube.comacs.org The reaction of isocyanates with alkenes to form β-lactams is a known [2+2] cycloaddition. researchtrends.net With electron-rich alkenes, these reactions may proceed through a stepwise mechanism involving a 1,4-diradical intermediate. researchtrends.net

[3+2] Cycloadditions: α,β-Unsaturated isocyanates can also react as a two-atom component in [3+2] cycloadditions with 1,3-dipoles, leading to five-membered heterocyclic rings.

Electrocyclic Reactions:

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond and the loss of a π-bond, or the reverse. Dienyl isocyanates, which could be conceptually related to this compound if part of a larger conjugated system, can undergo 6π-electrocyclization to form substituted 2-pyridones. researchgate.net

Sigmatropic Rearrangements:

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. nih.gov While less common for simple vinyl isocyanates, more complex α,β-unsaturated isocyanates can undergo rearrangements such as the nih.govnih.gov-sigmatropic rearrangement (Claisen or Cope-type rearrangements) if appropriately substituted. nih.govthieme-connect.comnih.govacs.org For example, N-phenyl-vinylaziridines have been shown to undergo a Ni-catalyzed nih.govnih.gov sigmatropic rearrangement. nih.gov

Table 3: Potential Pericyclic Reactions of this compound

Reaction TypeReactant(s)Product Type
[4+2] Cycloaddition 1,3-DieneCyclohexene derivative
[2+2] Cycloaddition Alkene (photochemical) or Ketene (thermal)Cyclobutane or β-Lactam derivative
Electrocyclization (if part of a larger conjugated system)Heterocyclic ring
Sigmatropic Rearrangement (if appropriately substituted)Isomerized product

Polymerization Chemistry and Materials Science Applications of 1 Isocyanato 2 Methylprop 1 Ene

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 1-isocyanato-2-methylprop-1-ene can theoretically proceed through two distinct and independent mechanisms: polymerization of the alkene group or polymerization involving the isocyanate functionality.

Free Radical Polymerization of the Alkene Moiety

The carbon-carbon double bond in the 2-methylprop-1-ene (B12662633) portion of the molecule is susceptible to free radical polymerization. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, which then propagates by adding to the monomer's double bond.

While specific kinetic data for the homopolymerization of this compound is not extensively documented in publicly available literature, the polymerization characteristics can be inferred from similar vinyl monomers. The rate of polymerization would be influenced by factors such as monomer concentration, initiator concentration, and temperature. The reactivity of the monomer would be comparable to other methacrylic monomers.

Table 1: Hypothetical Kinetic Parameters for Free Radical Polymerization

ParameterHypothetical Value RangeInfluencing Factors
Propagation Rate Constant (k_p)10^2 - 10^4 L mol⁻¹ s⁻¹Monomer structure, solvent, temperature
Termination Rate Constant (k_t)10^6 - 10^8 L mol⁻¹ s⁻¹Polymer chain mobility, viscosity
Initiator Efficiency (f)0.3 - 0.8Initiator type, solvent cage effects

Isocyanate-Driven Polymerization Processes

The isocyanate group (-N=C=O) is highly reactive and can undergo polymerization through several mechanisms, most notably anionic polymerization or cyclotrimerization. Anionic polymerization can be initiated by strong bases, leading to the formation of a nylon-1 polymer (a polyamide).

Alternatively, in the presence of specific catalysts, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. researchgate.net This process results in a crosslinked network structure rather than a linear polymer. The kinetics of isocyanate polymerization are typically fast and highly dependent on the catalyst system employed.

Copolymerization Strategies with Diverse Monomers

The dual functionality of this compound makes it an attractive candidate for copolymerization, enabling the synthesis of polymers with tailored properties.

Block and Graft Copolymer Synthesis

Block copolymers could be synthesized by sequential living polymerization techniques. For instance, a living polymer chain of another monomer could be initiated, followed by the addition of this compound to grow a second block. The isocyanate group would likely need to be protected during the first polymerization step and then deprotected for subsequent reactions.

Graft copolymers can be prepared by "grafting from" or "grafting onto" a polymer backbone. In the "grafting from" approach, a polymer backbone with initiator sites could be used to initiate the polymerization of this compound. In the "gasting onto" method, a polymer with pendant reactive groups could react with the isocyanate functionality of pre-made poly(this compound) chains.

Incorporation into Acrylic and Methacrylic Polymer Systems

This compound can be readily copolymerized with acrylic and methacrylic monomers such as methyl methacrylate (B99206) (MMA) or butyl acrylate (B77674) via free radical polymerization. researchgate.net The resulting copolymers would possess pendant isocyanate groups, which can be utilized for post-polymerization modifications. The reactivity ratios of the comonomers would determine the distribution of the monomers along the polymer chain.

Table 2: Potential Copolymerization Parameters with Methyl Methacrylate (MMA)

Monomer 1Monomer 2r₁ (Hypothetical)r₂ (Hypothetical)Copolymer Type
This compoundMethyl Methacrylate (MMA)~0.8~1.2Statistical/Random

This table presents hypothetical reactivity ratios based on the structural similarities to other methacrylic monomers. Specific experimental data for this monomer pair is not available.

Crosslinking and Network Formation in Polymeric Systems

The pendant isocyanate groups introduced into polymers via copolymerization of this compound serve as reactive sites for crosslinking. These groups can react with a variety of functional groups, most notably hydroxyl and amine groups, to form urethane (B1682113) and urea (B33335) linkages, respectively. wikipedia.org

This crosslinking ability is highly valuable for the formation of thermosetting materials and polymer networks. The density of crosslinks can be controlled by the concentration of the isocyanate-containing monomer in the copolymer. The resulting crosslinked materials are expected to exhibit enhanced mechanical properties, thermal stability, and solvent resistance. The formation of polyisocyanurate resins through the trimerization of the isocyanate groups also leads to highly crosslinked and thermally stable networks. researchgate.net

Polyurethane and Polyurea Elastomers

Polyurethane and polyurea elastomers are segmented copolymers known for their excellent mechanical properties, including high elasticity, tear resistance, and abrasion resistance. duluxprotectivecoatings.com.au Their structure consists of alternating soft and hard segments. The soft segments are typically derived from long-chain polyols (for polyurethanes) or polyamines (for polyureas), providing flexibility. The hard segments are formed by the reaction of an isocyanate with a chain extender, creating urethane or urea linkages that act as physical crosslinks through hydrogen bonding. nih.gov

The synthesis of these elastomers can be performed through a one-shot process, where all reactants are mixed simultaneously, or a prepolymer process, where the isocyanate is first reacted with the polyol or polyamine. aaru.edu.jo The choice of isocyanate—aromatic or aliphatic—is crucial in determining the properties of the final elastomer. wikipedia.orgthepolyureacompany.com Aromatic isocyanates generally yield polymers with high mechanical strength, while aliphatic isocyanates provide better light and thermal stability. thepolyureacompany.com

The specific contribution of this compound to this field is not detailed in available literature. Its structure, featuring both an isocyanate group and a vinylidene-type double bond, suggests potential for unique polymerization pathways compared to standard diisocyanates like MDI or TDI.

Rigid Poly(urethane-isocyanurate) Foams and Networks

Rigid polyurethane (PUR) foams are widely used as thermal insulation materials due to their low thermal conductivity. pageplace.demdpi.com They are produced by the reaction of a polyisocyanate with a polyol in the presence of a blowing agent. pageplace.de When a significant excess of isocyanate is used along with a trimerization catalyst (such as potassium acetate), the isocyanate groups react with each other to form highly stable isocyanurate rings. google.com This creates a poly(urethane-isocyanurate) (PIR) foam, which exhibits enhanced thermal stability and fire resistance compared to standard PUR foams. pageplace.de

The properties of these foams, such as density, cell structure, and mechanical strength, are influenced by the isocyanate index—the ratio of isocyanate groups to hydroxyl groups. mdpi.comgoogle.com Higher isocyanate indices lead to a greater formation of isocyanurate rings, increasing the crosslink density and rigidity of the foam. mdpi.com Research in this area often focuses on using bio-based polyols or recycled materials to improve sustainability. mdpi.com There is no specific data found detailing the use of this compound in the formulation of these foams.

Tailoring Polymer Architecture and Functionality via this compound

The unique bifunctional nature of this compound, containing both a reactive isocyanate group and a polymerizable alkene group, presents theoretical possibilities for creating complex polymer architectures.

Synthesis of Functionalized Polymer Backbones

Isocyanates are valuable for introducing specific functionalities into polymer chains. Techniques like "click chemistry" provide efficient pathways for polymer modification. nih.govacs.org For instance, a polymer backbone can be synthesized with pendant groups that can later react with isocyanates, or a monomer containing an isocyanate can be incorporated into a polymer chain. The isocyanate group readily reacts with nucleophiles like alcohols, amines, and thiols, allowing for the attachment of a wide range of functional moieties.

The dual functionality of this compound could theoretically allow it to act as a monomer in vinyl-type polymerizations, resulting in a polymer backbone with pendant isocyanate groups. These reactive groups could then be used for subsequent grafting or crosslinking reactions. Alternatively, the isocyanate group could be reacted first, leaving the double bond available for further polymerization. However, specific studies demonstrating these synthetic strategies with this compound are not present in the surveyed literature.

Surface Modification and Coating Applications

Isocyanates are frequently used for the surface modification of materials to alter properties like adhesion, wettability, and biocompatibility. nih.gov They can form covalent bonds with hydroxyl or amine groups present on the surface of substrates like cellulose, metals, or other polymers. nih.govpolimi.it This is a common strategy for improving the interfacial adhesion in composite materials or for applying protective and functional coatings. nih.govsciforum.net

For example, diisocyanates can act as coupling agents, with one isocyanate group reacting with the substrate surface and the other available to react with a coating matrix or another functional molecule. nih.gov The properties of polyurethane coatings, such as hardness and flexibility, can be tailored by the choice of isocyanate and polyol. mdpi.com While these general principles are well-established, there are no specific examples or research findings on the application of this compound for surface modification or as a component in coating formulations.

Spectroscopic Characterization of 1 Isocyanato 2 Methylprop 1 Ene and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying key functional groups and tracking the progress of chemical reactions involving 1-isocyanato-2-methylprop-1-ene.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is particularly effective for identifying the characteristic vibrational modes of the isocyanate (–N=C=O) and alkenyl (C=C) groups within the molecule. A strong and sharp absorption peak, which is a hallmark of the asymmetric stretching vibration of the isocyanate group, is typically observed around 2275 cm⁻¹. researchgate.net This distinct peak is instrumental in confirming the presence of the isocyanate functionality and can be monitored to observe its consumption during polymerization or other reactions. researchgate.net

Additionally, the C=C stretching vibration of the vinyl group gives rise to a band in the region of 1640–1680 cm⁻¹. The presence and position of this peak confirm the alkenyl nature of the compound. The ability to monitor the intensity of both the isocyanate and vinyl peaks makes FTIR an invaluable technique for real-time analysis of reactions involving either of these functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Isocyanate (–N=C=O)Asymmetric Stretch~2275
Alkene (C=C)Stretch1640–1680

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR and is also used to characterize this compound. It is particularly sensitive to the non-polar C=C bond of the alkene group and the symmetric vibrations of the molecule. This technique can be used to study the physical and chemical interactions of the compound, for instance, in different solvent environments or during phase transitions. mdpi.com Raman spectroscopy is a valuable tool for assessing material quality during synthesis and fabrication, as it is highly sensitive to the structure and surface chemistry. edinst.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound, providing precise information about the chemical environment of the hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound reveals distinct signals for the different protons in the molecule. The protons of the two methyl groups attached to the double bond are chemically equivalent and therefore produce a single signal. The vinyl proton, which is on the same carbon as the isocyanate group, will have its own characteristic chemical shift. Due to the lack of adjacent protons, the signal for the vinyl proton in a similar compound, 2-methylprop-1-ene (B12662633), appears as a singlet. vaia.com The integration of the proton signals corresponds to the ratio of the number of protons in each unique chemical environment. docbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 2-methylpropene, which has a similar carbon backbone, three distinct signals are observed, corresponding to the two equivalent methyl carbons, the sp² carbon bearing the methyl groups, and the terminal sp² carbon. docbrown.info In this compound, the carbon of the isocyanate group will also produce a characteristic signal, typically in the range of δ 120–125 ppm.

AtomTypical Chemical Shift (ppm)
Isocyanate Carbon (–C =O)120–125
Alkene Carbons (C=C)Varies
Methyl Carbons (–CH₃)Varies

Advanced NMR Techniques (2D NMR, Solid-State NMR)

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can provide further structural insights by revealing correlations between different nuclei. numberanalytics.com For instance, HSQC (Heteronuclear Single Quantum Coherence) can correlate the signals of protons with their directly attached carbon atoms, confirming the assignments made from ¹H and ¹³C NMR spectra. numberanalytics.com HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds away, which is useful for establishing the connectivity of the molecular framework. numberanalytics.com While specific data for this compound using these advanced techniques is not widely published, their application to similar vinyl and isocyanate-containing compounds demonstrates their utility in unambiguous structure determination. numberanalytics.com Solid-state NMR could be employed to study the structure and dynamics of polymers derived from this monomer.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. savemyexams.com When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break apart into smaller, charged fragments. The plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z) is the mass spectrum.

For a compound like this compound (C₅H₇NO), the nominal molecular weight is 97.12 g/mol . americanelements.com The mass spectrum would be expected to show a molecular ion peak at an m/z corresponding to this mass.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py/GC-MS) is a highly effective method for analyzing complex materials like polymers, including polyurethanes, which are synthesized from isocyanate monomers. nih.govrsc.org In this technique, the material is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to break down into smaller, thermally stable volatile fragments. komatsu.jp These fragments are then separated by gas chromatography (GC) before being introduced into the mass spectrometer for detection and identification. komatsu.jp

This method is particularly relevant for the analysis of isocyanates within a polymer matrix. For instance, the thermal degradation of a polyurethane foam will release its constituent isocyanate and polyol monomers. rsc.orgmdpi.com If this compound were a monomer in a polyurethane formulation, Py/GC-MS would be a primary tool for its identification. The resulting pyrogram would show a peak corresponding to this compound, and its identity would be confirmed by the mass spectrum.

The fragmentation of isocyanates in the mass spectrometer often involves characteristic losses. Common fragments observed during the analysis of isocyanate-containing materials include the isocyanate group itself and related amine compounds formed through decomposition pathways. nih.gov

Table 1: Potential Py-GC-MS Fragments of a Polymer Containing this compound

Fragment NameChemical Formulam/zSignificance
This compoundC₅H₇NO97Molecular Ion
Isocyanate radicalNCO42Characteristic isocyanate fragment
2-Methylpropenyl cationC₄H₇55Loss of the isocyanate group
PropeneC₃H₆42Further fragmentation product

This table represents a hypothetical fragmentation pattern for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's elemental composition. While low-resolution MS might not be able to distinguish between two molecules that have the same nominal mass (isobars), HRMS can easily differentiate them based on their exact masses, which differ due to the mass defects of their constituent atoms. savemyexams.com

For example, a low-resolution instrument might not distinguish between this compound (C₅H₇NO) and another compound with a different formula but the same nominal mass of 97. HRMS, however, would show a clear difference. This capability is invaluable for confirming the identity of a compound in a complex mixture or for verifying the structure of a newly synthesized molecule. nih.gov

Table 2: Comparison of Nominal vs. Exact Mass for Isobaric Compounds

CompoundMolecular FormulaNominal MassExact Mass
This compoundC₅H₇NO9797.05276
Pyridine, 2,3-dimethyl-C₇H₉N107107.07350
CyclopentanecarboxamideC₆H₁₁NO113113.08406

When coupled with techniques like GC (GC-HRMS), this method provides a high degree of confidence in compound identification, separating complex mixtures and providing accurate mass data for each component. nih.gov

Other Spectroscopic Techniques for Characterization

While mass spectrometry is central to determining molecular weight and formula, other spectroscopic techniques are essential for a complete characterization, primarily by identifying the functional groups present in the molecule.

For isocyanates, Infrared (IR) Spectroscopy is particularly important. The isocyanate functional group (-N=C=O) exhibits a very strong and characteristic absorption band in the IR spectrum. This peak typically appears in the region of 2250–2275 cm⁻¹. Its presence is a clear indicator of an isocyanate, and its absence after a reaction can confirm that the isocyanate has been fully consumed. semanticscholar.org

In the case of this compound, the IR spectrum would also show characteristic absorptions for the C=C double bond (around 1650 cm⁻¹) and C-H bonds of the methyl and vinyl groups.

Computational chemistry methods are also used to predict the spectroscopic properties of molecules. For isomers of methyl isocyanate, for instance, explicitly correlated coupled cluster methods have been used to calculate rotational and rovibrational parameters, which are crucial for interpreting microwave and infrared spectra. nih.govresearchgate.net These theoretical calculations can aid in the analysis of experimental data and provide a deeper understanding of the molecule's structure and dynamics. researchgate.net

Computational and Theoretical Investigations of 1 Isocyanato 2 Methylprop 1 Ene

Quantum Chemical Studies on Molecular Structure and Electronic Distribution

Quantum chemical methods are instrumental in determining the fundamental characteristics of a molecule, including its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for the computational study of unsaturated isocyanates due to its excellent balance of accuracy and computational cost. mdpi.com Calculations using hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometries and predict various properties. mdpi.com

For vinyl isocyanate, DFT calculations predict a planar geometry for the C=C-N=C=O framework. These studies provide detailed insights into bond lengths and angles. The electronic structure is also a key focus of DFT studies. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The HOMO is typically localized on the vinyl group, making it the site for electrophilic attack, while the LUMO is centered on the isocyanate's central carbon, the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. Natural Bond Orbital (NBO) analysis can further elucidate the charge distribution, confirming the electrophilic nature of the isocyanate carbon. researchgate.net

Table 6.1: Representative Calculated Molecular Properties of Vinyl Isocyanate

Parameter Calculated Value (B3LYP/6-311++G**)
Bond Lengths (Å)
C=C 1.332
C-N 1.375
N=C 1.208
C=O 1.175
**Bond Angles (°) **
∠C=C-N 123.1
∠C-N=C 127.5
Frontier Orbital Energies (eV)
HOMO -7.2
LUMO -0.8

Note: These are representative values for the parent compound, vinyl isocyanate. The presence of a methyl group in 1-isocyanato-2-methylprop-1-ene would slightly alter these values.

Ab Initio Methods for Electronic Structure

For higher accuracy, particularly for electronic properties and weak interactions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation. High-level ab initio calculations are often used to benchmark results from DFT methods and to obtain precise structural and spectroscopic parameters. These calculations have been essential in analyzing rotational spectra and understanding the molecule's geometry and behavior in detail.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the pathways through which this compound reacts is crucial for its application in synthesis. Computational chemistry allows for the detailed exploration of reaction mechanisms.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a fundamental computational technique used to explore reaction pathways. By calculating the energy of the system at various geometries, a landscape of the reaction can be constructed, identifying reactants, products, intermediates, and transition states. This has been particularly useful in studying cycloaddition reactions involving vinyl isocyanates. For example, in [4+2] cycloadditions, DFT calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant stationary points on the PES. univ-rennes.fr

Kinetic and Thermodynamic Parameter Prediction

Once the PES is mapped, kinetic and thermodynamic parameters can be predicted. Transition State Theory (TST) is used to calculate activation energies (ΔE‡) and reaction rate constants from the properties of the reactants and the transition state. The thermodynamic favorability of a reaction is determined by calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG). These predictions are invaluable for rationalizing experimental outcomes and for designing new reactions. For instance, computational studies on the cycloaddition of isocyanates can explain observed product ratios by comparing the activation barriers for different possible pathways. researchgate.net

Table 6.2: Predicted Activation Energies for Representative Isocyanate Reactions

Reaction Type Reactants Computational Method Predicted Activation Energy (kcal/mol)
[4+2] Cycloaddition Vinyl Isocyanate + Ethene DFT (B3LYP) ~25-30
[2+2] Cycloaddition Phenyl Isocyanate + Imine DFT (M06-2X) ~15-20

Note: These values are illustrative and can vary significantly with substituents, catalysts, and solvent effects.

Molecular Dynamics Simulations of Polymerization Processes

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, making them suitable for investigating polymerization processes. By simulating a large ensemble of monomers, MD can provide insights into the initial stages of polymerization, including monomer aggregation, orientation, and chain initiation.

While specific MD simulations on the polymerization of this compound are not widely reported, studies on related polyisocyanates are informative. All-atom MD simulations have been used to characterize the structure and dynamics of polyurethane polymers. researchgate.net These simulations can reveal information about the conformation of polymer chains and how they change with temperature, which correlates with macroscopic properties determined by methods like differential scanning calorimetry. researchgate.net Such simulations are crucial for designing polymers with specific thermal and mechanical properties.

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of atoms and the non-covalent interactions within this compound are critical to understanding its reactivity and physical properties. Computational and theoretical investigations, primarily drawing analogies from studies on simpler vinyl isocyanates and sterically hindered alkenes, provide significant insights into the molecule's conformational preferences and the subtle balance of forces that govern its three-dimensional structure.

The conformational landscape of this compound is chiefly defined by the rotation around the single bond connecting the vinyl group to the isocyanate moiety (C1-N bond). This rotation gives rise to two principal planar conformers: a s-cis (or syn) form, where the C=C bond and the N=C=O group are on the same side of the C-N bond, and a s-trans (or anti) form, where they are on opposite sides. The relative stability of these conformers is dictated by a complex interplay of electronic and steric effects.

Theoretical studies on the parent compound, vinyl isocyanate, have shown that the conformational preference is a delicate balance of several factors. benthamdirect.com Dipole-dipole interactions, arising from the polar N=C=O group, and the delocalization of electrons (resonance) are thought to influence the stability of the conformers. benthamdirect.com For vinyl isocyanate, some computational methods suggest that stabilization energies from electron delocalization favor the cis-conformation. benthamdirect.com However, different theoretical levels of calculation have produced conflicting results regarding the most stable conformer, highlighting the complexity of these interactions. benthamdirect.com For halogenated derivatives of vinyl isocyanate, the trans-conformation is generally found to be more stable. iau.ir

In the case of this compound, the presence of two methyl groups on the C2 carbon introduces significant steric hindrance. This steric factor, often referred to as Pauli Exchange Type Repulsion, is expected to be a dominant force in determining the molecule's preferred conformation. benthamdirect.com The bulky methyl groups are likely to clash with the isocyanate group, particularly in or near a planar arrangement. This steric repulsion would likely destabilize a perfectly planar s-cis conformation to a significant degree.

Computational studies on structurally related, sterically hindered molecules, such as (Z)-methyl 1-propenyl ether, have shown that they adopt non-planar structures to alleviate steric strain. acs.org For this compound, it is therefore highly probable that the molecule deviates from planarity. The dihedral angle of the C=C-N=C=O backbone would adjust to minimize the repulsive interactions between the methyl groups and the isocyanate functionality. The rotational barrier around the C-N bond is also expected to be influenced by these steric interactions, likely being higher than in the unsubstituted vinyl isocyanate.

The intramolecular interactions governing the conformation of this compound can be summarized as:

Hyperconjugation: Electronic interactions, such as the delocalization of electrons between the vinyl pi-system and the isocyanate group, can play a role in stabilizing certain conformations. benthamdirect.com

The following table provides a comparative summary of the expected conformational parameters for vinyl isocyanate versus the predicted parameters for this compound, based on the principles of conformational analysis and data from related compounds.

ParameterVinyl IsocyanateThis compound (Predicted)Dominant Influencing Factor
Most Stable ConformerDebated (cis/trans depending on computational method) benthamdirect.comLikely a non-planar, skewed form of the s-trans conformerSteric Hindrance
C=C-N=C Dihedral Angle (for most stable conformer)~0° (s-cis) or ~180° (s-trans)Significant deviation from 180°Steric Hindrance
Relative Energy of s-cis vs. s-transSmall energy difference benthamdirect.comLarge energy difference, with the s-cis form being highly disfavoredSteric Hindrance
Rotational Barrier (C-N bond)Calculated to be moderate Expected to be higherSteric Hindrance

Advanced Research Frontiers and Potential Innovations

Biomedical Applications of Polymers Derived from 1-Isocyanato-2-methylprop-1-ene

The development of biocompatible and biodegradable polymers is a cornerstone of modern biomedical engineering. Polyurethanes (PUs) are a critical class of these materials, widely used due to their tunable mechanical properties, biocompatibility, and, when designed appropriately, their biodegradability. ontosight.airsc.orgbezwadabiomedical.com The choice of isocyanate monomer is a determining factor in the final properties and toxicity of the resulting polyurethane. aidic.itresearchgate.net Aliphatic isocyanates are often preferred for biomedical applications to avoid the formation of potentially carcinogenic aromatic diamines upon degradation. researchgate.netnih.gov

Polymers derived from this compound could offer unique advantages in this field. The isocyanate group can react with polyols to form a polyurethane backbone, while the pendant vinyl group remains available for subsequent modification or cross-linking. tandfonline.com This dual functionality is highly desirable for creating advanced biomedical devices.

Drug Delivery Systems: Functional polymers are extensively explored for drug delivery applications. mdpi.comrsc.org Polymers with reactive side chains, such as the vinyl groups in a polymer made from this compound, can be used to attach therapeutic molecules. This allows for the creation of polymer-drug conjugates that can offer controlled release profiles. nih.gov Furthermore, reactive hydrogels synthesized with isocyanate-functionalized monomers can be readily modified with bioactive ligands, enabling targeted drug delivery. researchgate.net The polyurethane backbone itself can be designed to be biodegradable, allowing the entire system to be safely resorbed by the body after releasing its payload. bezwadabiomedical.com

Tissue Engineering Scaffolds: Three-dimensional scaffolds are essential for tissue engineering, providing a temporary structure for cells to attach, proliferate, and form new tissue. rsc.orgtandfonline.com These scaffolds must be biocompatible, and often biodegradable, with mechanical properties that match the target tissue. rsc.orgresearchgate.net Vinyl monomers are widely used to create hydrogels and porous scaffolds via techniques like free-radical polymerization. mdpi.comnih.govnih.gov A polymer synthesized from this compound could be initially formed into a scaffold via the isocyanate reaction and then further cross-linked through the vinyl groups. This would create a stable, porous network. The ability to subsequently functionalize these vinyl groups allows for the attachment of biomolecules that can promote cell adhesion and guide tissue regeneration. researchgate.nettandfonline.com

The following table illustrates the potential for tuning polymer properties for different biomedical applications, based on the versatile chemistry of this monomer.

PropertyDrug Delivery ApplicationTissue Engineering ApplicationRationale
Backbone Biodegradable PolyurethaneBiodegradable PolyurethaneThe polyurethane backbone is formed via the isocyanate group, and its degradation rate can be tuned by selecting appropriate polyol co-monomers. bezwadabiomedical.com
Functional Group Pendant Vinyl GroupPendant Vinyl GroupThe vinyl group from the this compound monomer is preserved for post-polymerization modification. tandfonline.com
Modification Covalent attachment of drug molecules.Covalent attachment of cell-adhesion peptides (e.g., RGD).The pendant vinyl group allows for "click" chemistry or other efficient conjugation reactions to attach functional molecules. researchgate.net
Cross-linking Minimal to allow for degradation and release.High to ensure scaffold integrity and mechanical strength.The degree of cross-linking can be controlled by initiating polymerization of the pendant vinyl groups after the scaffold is formed. nih.gov

This table is illustrative, demonstrating the conceptual design possibilities for polymers derived from this compound.

Integration into Advanced Composite Materials

Advanced composite materials, which combine a reinforcing phase with a matrix material, are essential in industries requiring high strength and low weight. The performance of a composite is heavily dependent on the interface between the reinforcement (e.g., glass or carbon fibers) and the polymer matrix. rsc.org Bifunctional molecules are often used as coupling agents or as specialized monomers to enhance this interfacial adhesion, leading to improved mechanical properties. rsc.orgkpi.uanist.gov

This compound, with its distinct reactive sites, is a prime candidate for enhancing composite materials in several ways.

As a Coupling Agent: Isocyanates are known to be effective coupling agents, reacting with hydroxyl groups typically present on the surface of glass fibers and with the polymer matrix to form strong covalent bonds. rsc.orggoogle.com this compound could be used to pre-treat reinforcing fibers. Its isocyanate group would bind to the fiber surface, leaving the vinyl group exposed. These vinyl groups can then co-polymerize with the resin monomers of the matrix (e.g., unsaturated polyesters or vinyl esters) during the curing process, creating a robust chemical link across the interface. rsc.org

The table below illustrates the potential impact of incorporating this compound into a glass-fiber-reinforced polymer composite compared to a standard system.

PropertyStandard Epoxy/Glass Fiber CompositeComposite with this compound as Coupling AgentRationale
Interfacial Adhesion Moderate (Relies on weaker forces)High (Covalent bonding)The isocyanate group bonds to the glass fiber, and the vinyl group co-polymerizes with the matrix, creating a strong chemical bridge. google.comrsc.org
Tensile Strength BaselineIncreasedImproved stress transfer from the matrix to the fibers due to enhanced interfacial adhesion. rsc.org
Flexural Strength BaselineIncreasedBetter load distribution and resistance to delamination under bending forces. kpi.ua
Thermal Stability BaselinePotentially IncreasedStronger interfacial bonding can restrict polymer chain movement, potentially increasing the glass transition temperature of the matrix. rsc.orgmdpi.com
Water Sorption Moderate to HighReducedA more robust and covalently bonded interface reduces pathways for water ingress, which can degrade the fiber-matrix bond. kpi.ua

This table presents illustrative data based on established principles of composite material science. Actual values would depend on the specific formulation and processing conditions.

Catalytic and Organometallic Chemistry Involving this compound

The isocyanate group is a versatile functional group in organometallic and catalytic chemistry, known to undergo a variety of insertion and cycloaddition reactions. acs.orgacs.org The presence of an adjacent vinyl group in this compound introduces further complexity and synthetic potential, allowing for tandem or sequential catalytic transformations.

Catalytic Cycloaddition Reactions: Unsaturated isocyanates are valuable substrates in catalyzed cycloaddition reactions for the synthesis of nitrogen-containing heterocycles. For example, rhodium complexes have been shown to catalyze the [4+2] cycloaddition of α,β-unsaturated imines and isocyanates to produce pyrimidinones. nih.gov Similarly, palladium(0) catalysts can facilitate cycloadditions between vinyl aziridines and isocyanates. The vinyl group of this compound could act as the dienophile or dipolarophile in such reactions, leading to the formation of complex heterocyclic structures. The specific substitution on the vinyl group would influence the regioselectivity and stereoselectivity of these transformations.

Organometallic Insertion Reactions: Isocyanates readily undergo insertion reactions into metal-carbon and metal-heteroatom bonds. acs.orgd-nb.info The reaction of organometallic reagents with this compound could proceed via insertion into the N=C bond of the isocyanate, generating a metal amide complex. The pendant vinyl group could then potentially participate in subsequent intramolecular reactions, such as cyclization, or remain as a functional handle for further transformation. Studies on other unsaturated systems show that catalytic cycles involving C-H bond activation and insertion across unsaturated C-N bonds are possible, suggesting pathways for direct functionalization of this monomer. nih.gov

Catalytic Polymerization and Cyclization: The dual functionality of this compound opens avenues for novel polymerization strategies. For instance, certain catalysts are known to promote the cyclotrimerization of isocyanates to form highly stable isocyanurate rings. rsc.org A reaction involving this compound could potentially be directed to form an isocyanurate core with three pendant vinyl groups, creating a valuable cross-linking agent. Conversely, catalysts could be employed for the selective polymerization of the vinyl group while leaving the isocyanate group intact, yielding a reactive polymer that can be used for grafting or subsequent network formation. tandfonline.comacs.org

Reaction TypeCatalyst/ReagentPotential Product from this compoundResearch Significance
[4+2] Cycloaddition Rhodium-Phosphoramidite Complex nih.govSubstituted Pyrimidinone-type heterocyclesEfficient synthesis of complex, biologically relevant heterocyclic scaffolds. nih.gov
Insertion/Cyclization Organomagnesium Compound acs.orgVinyl-substituted amides or further cyclized productsCreation of functionalized amides and exploration of tandem reactions.
C-H Amidation Rh(III) Complex nih.govβ-Enamine AmidesDirect and atom-economical formation of C-N bonds and synthesis of valuable intermediates. nih.gov
Cyclotrimerization Lewis Bases, Antimony Phosphanides acs.orgd-nb.infoTris(2-methylprop-1-enyl) IsocyanurateSynthesis of a novel trifunctional vinyl cross-linking agent with a stable core.

This table provides hypothetical examples of catalytic reactions based on known reactivity of isocyanates and vinyl compounds.

Development of Novel Functional Organic Materials

The ability to precisely design and synthesize polymers with specific functionalities is crucial for creating next-generation materials. Bifunctional monomers like this compound are instrumental in this pursuit, enabling the creation of materials with complex architectures and reactive capabilities. kpi.uanii.ac.jpresearchgate.net

Reactive Polymers and Copolymers: One of the most direct applications is the synthesis of linear, soluble copolymers where this compound is a minor component. tandfonline.com For example, copolymerizing it with monomers like styrene (B11656) or methyl methacrylate (B99206) can yield polymers with pendant isocyanate groups distributed along the chain. tandfonline.comacs.org These isocyanate-functionalized polymers are highly valuable intermediates. researchgate.net They can be reacted with a wide range of nucleophiles (alcohols, amines) to attach different functional moieties, creating materials for applications such as NLO-active polymers, or they can be cross-linked with diols or diamines to form thermoset networks or gels. tandfonline.comacs.org

Dual-Curing Systems: The presence of two distinct reactive groups that can be addressed by different chemistries allows for the development of dual-curing systems. For example, a polyurethane network can be formed first by reacting the isocyanate groups with polyols at room temperature or with mild heating. Subsequently, the material can be exposed to UV light or a radical initiator to polymerize the pendant vinyl groups, inducing a second cross-linking step. This sequential curing can be advantageous for reducing polymerization-induced stress, improving dimensional stability, and achieving high cross-link densities in coatings, adhesives, and 3D-printed objects. nih.gov

Functional Hydrogels and Membranes: The isocyanate group can be used to form a hydrogel network, for instance, by reacting with water-soluble polyols like polyethylene (B3416737) glycol. nih.gov The resulting hydrogel would be decorated with pendant vinyl groups. These reactive sites within the hydrogel network are readily accessible for biofunctionalization, allowing for the covalent attachment of proteins, enzymes, or other bioactive molecules. researchgate.net This strategy is highly effective for creating biosensors, bioreactors, and advanced wound dressings where specific biological interactions are required.

The unique structure of this compound thus provides a platform for a diverse range of functional materials, from reactive intermediates to complex, multi-stimuli responsive systems.

Conclusion and Future Perspectives

Synthesis of Current Knowledge and Key Findings

1-Isocyanato-2-methylprop-1-ene is a reactive organic compound with the chemical formula C5H7NO. americanelements.com Its structure features an isocyanate group attached to a vinyl group, which is further substituted with two methyl groups. This combination of functional groups imparts a unique reactivity profile, making it a subject of interest in organic synthesis.

Key findings related to this compound primarily revolve around its synthesis and reactivity. The preparation of vinyl isocyanides, which are structurally related to this compound, can be achieved through methods like the base treatment of β-iodoalkyl isocyanides or the copper(I) oxide-catalyzed rearrangement of allylic isocyanides. thieme-connect.de For instance, 2-methylprop-1-enyl isocyanide can be prepared from the corresponding allylic isocyanide. thieme-connect.de

The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with nucleophiles. This reactivity is central to its utility in chemical synthesis. Isocyanates are known to undergo trimerization to form isocyanurate rings, a reaction that can be controlled and is a key step in the formation of poly(urethane-isocyanurate) network polymers. researchgate.net Furthermore, isocyanates are precursors for a variety of other functional groups. For example, they can be involved in cycloaddition reactions and are used in the synthesis of heterocyclic compounds.

Unexplored Research Avenues and Methodological Challenges

Despite its potential, several aspects of this compound chemistry remain underexplored. A significant gap exists in the comprehensive characterization of its physicochemical properties. While basic information like its molecular weight and formula is known, detailed spectroscopic and thermodynamic data are not widely available in the public domain. americanelements.com The safety data for this compound is also noted as being currently unavailable online, which presents a significant challenge for its handling and use in research. americanelements.com

Methodological challenges are also apparent. The synthesis of vinyl isocyanates can be complex, and the stability of these compounds can be a concern. The high reactivity of the isocyanate group, while synthetically useful, can also lead to undesired side reactions and polymerization, making purification and storage difficult. The development of more robust and selective synthetic methods for this compound would be a valuable contribution to the field.

Furthermore, the full scope of its reactivity has yet to be charted. Systematic studies on its behavior in various reaction types, such as different cycloaddition pathways and its potential as a monomer in polymerization, are lacking. Investigating its reactions with a wider range of nucleophiles and in the presence of various catalysts could uncover new synthetic transformations.

Future Directions and Emerging Trends in this compound Research

Future research on this compound is likely to focus on several key areas. A primary direction will be the development of novel synthetic applications. The unique structure of the molecule, with its combination of an isocyanate and a substituted alkene, suggests potential for the synthesis of complex heterocyclic and polymeric materials. For example, the use of isocyanates in the synthesis of polyurethane coatings is well-established, and exploring the incorporation of this compound into such materials could lead to polymers with novel properties. researchgate.netmdpi.com

There is a growing trend in chemistry towards the use of sustainable and bio-based materials. mdpi.com Future research could explore the synthesis of this compound from renewable feedstocks. Additionally, its potential application in "isocyanate-free" foam chemistries, which are gaining attention due to the toxicity of some traditional isocyanates, could be an important area of investigation. google.com

Another emerging trend is the use of computational chemistry to predict and understand the reactivity of molecules. acs.org Theoretical studies on this compound could provide valuable insights into its electronic structure, reaction mechanisms, and spectroscopic properties. This could guide experimental work and accelerate the discovery of new reactions and applications.

Finally, a more thorough investigation into its biological activity could be a fruitful avenue of research. While some related isocyanates have been investigated for their biological properties, the specific activity of this compound is not well-documented. biosynth.com Screening for potential applications in areas such as medicinal chemistry or as a bioconjugation reagent could reveal new and valuable uses for this versatile compound.

Q & A

Q. How can researchers ensure ethical compliance when studying toxicological profiles of this compound?

  • Methodological Answer : Follow OECD/GLP guidelines for acute toxicity assays (e.g., OECD 423). Use in vitro models (e.g., Ames test) before animal studies. Disclose conflicts of interest and obtain institutional review board (IRB) approval. Report LC50_{50}/EC50_{50} values with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.